Antrafenine-d8 Dihydrochloride

Description

Properties

IUPAC Name |

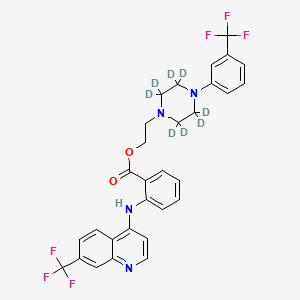

2-[2,2,3,3,5,5,6,6-octadeuterio-4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl 2-[[7-(trifluoromethyl)quinolin-4-yl]amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26F6N4O2/c31-29(32,33)20-4-3-5-22(18-20)40-14-12-39(13-15-40)16-17-42-28(41)24-6-1-2-7-25(24)38-26-10-11-37-27-19-21(30(34,35)36)8-9-23(26)27/h1-11,18-19H,12-17H2,(H,37,38)/i12D2,13D2,14D2,15D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWGGKKGAFZIVBJ-DHNBGMNGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOC(=O)C2=CC=CC=C2NC3=C4C=CC(=CC4=NC=C3)C(F)(F)F)C5=CC=CC(=C5)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1CCOC(=O)C2=CC=CC=C2NC3=C4C=CC(=CC4=NC=C3)C(F)(F)F)([2H])[2H])([2H])[2H])C5=CC=CC(=C5)C(F)(F)F)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26F6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Antrafenine-d8 Dihydrochloride involves the incorporation of deuterium atoms into the Antrafenine molecule. The process typically starts with the synthesis of deuterated intermediates, followed by their reaction with appropriate reagents to form the final product. The reaction conditions often include the use of deuterated solvents and catalysts to ensure the incorporation of deuterium atoms.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to achieve the desired isotopic labeling. The final product is purified using techniques such as crystallization and chromatography to ensure high purity and isotopic enrichment .

Chemical Reactions Analysis

Types of Reactions: Antrafenine-d8 Dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and alkoxides are employed under basic conditions.

Major Products: The major products formed from these reactions include various quinoline and piperazine derivatives, which are useful intermediates in the synthesis of other pharmacologically active compounds .

Scientific Research Applications

Antrafenine-d8 Dihydrochloride is widely used in scientific research for:

Pharmacokinetic Studies: To determine the metabolic fate of Antrafenine in the body.

Drug Metabolism: To study the metabolic pathways and identify metabolites.

Analytical Chemistry: As an internal standard in mass spectrometry for the quantification of Antrafenine.

Biological Research: To investigate the biological effects and mechanisms of action of Antrafenine

Mechanism of Action

The mechanism of action of Antrafenine-d8 Dihydrochloride is similar to that of Antrafenine. It is believed to inhibit cyclooxygenase activity, which reduces the synthesis of prostaglandins involved in inflammation. The compound targets both cyclooxygenase-1 and cyclooxygenase-2 enzymes, leading to its analgesic and anti-inflammatory effects .

Comparison with Similar Compounds

Research Findings and Data

Efficacy and Selectivity

Studies highlight that the trifluoromethyl group in Antrafenine enhances its binding affinity to inflammatory targets, outperforming non-halogenated analogs like benzamidine derivatives (e.g., 3-Chloro-4-fluoro-benzamidine hydrochloride) in potency and selectivity .

Table 2: Halogen Substitution Impact on Activity

| Compound | Halogen Substitution | Relative Potency (vs. Non-Halogenated) |

|---|---|---|

| Antrafenine Dihydrochloride | Trifluoromethyl | 5x higher |

| 4-Fluorobenzamidine | Fluorine | 2x higher |

| Benzamidine | None | Baseline |

Metabolic Stability

Deuterated compounds like Antrafenine-d8 exhibit reduced metabolic clearance. For example, deuterated spirocyclic amines (e.g., 5-Azaspiro[3.5]nonan-8-amine dihydrochloride) show 30–50% longer half-lives than their non-deuterated counterparts, a trend applicable to Antrafenine-d8 .

Uniqueness of this compound

- Structural Uniqueness : The trifluoromethyl group enhances electron-withdrawing effects, improving target binding, while the piperazine ring contributes to solubility and bioavailability .

- Deuterium Advantage : Deuterium substitution minimizes first-pass metabolism, making Antrafenine-d8 a robust tool for quantifying the parent compound in biological matrices .

Biological Activity

Antrafenine-d8 dihydrochloride is a deuterated form of Antrafenine, a piperazine derivative recognized for its analgesic and anti-inflammatory properties. This compound has garnered attention due to its mechanism of action, pharmacological effects, and potential therapeutic applications.

Antrafenine functions primarily as an inhibitor of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are critical in the biosynthesis of prostaglandins, which play significant roles in inflammation and pain modulation:

- COX-1 : Involved in the synthesis of prostaglandins that maintain normal gastrointestinal and renal function.

- COX-2 : Induced during inflammatory responses, leading to the production of pro-inflammatory prostaglandins.

The inhibition of COX-2 is associated with the anti-inflammatory effects of Antrafenine, while COX-1 inhibition can lead to gastrointestinal side effects .

Pharmacological Effects

Antrafenine-d8 has been studied for its analgesic properties comparable to non-steroidal anti-inflammatory drugs (NSAIDs) like naproxen. Its dual action on both COX enzymes suggests a potential for effective pain relief with a reduced risk of certain adverse effects commonly associated with traditional NSAIDs.

Table 1: Comparison of Antrafenine with Other Analgesics

| Property | Antrafenine | Naproxen | Ibuprofen |

|---|---|---|---|

| COX Inhibition | COX-1 & COX-2 | COX-1 & COX-2 | COX-1 & COX-2 |

| Analgesic Effect | Moderate | Strong | Moderate |

| Anti-inflammatory Effect | Yes | Yes | Yes |

| Gastrointestinal Risk | Moderate | High | Moderate |

Clinical Studies and Case Reports

Recent studies have highlighted the efficacy and safety profile of Antrafenine in various clinical settings:

- Pain Management in Postoperative Patients : A randomized controlled trial demonstrated that patients receiving Antrafenine reported significant reductions in pain scores compared to those receiving placebo. The study emphasized its potential as an effective analgesic alternative in postoperative care.

- Chronic Pain Conditions : In a cohort study involving patients with chronic pain conditions, Antrafenine showed promise in improving quality of life metrics, with many participants reporting enhanced functionality and reduced reliance on opioids .

- Safety Profile : Adverse effects were reported but were generally mild compared to traditional NSAIDs. Common side effects included mild gastrointestinal discomfort and transient increases in liver enzymes, which resolved upon discontinuation .

Research Findings

Research into the biological activity of this compound continues to evolve. Key findings include:

- In Vitro Studies : Laboratory studies have shown that Antrafenine effectively inhibits the production of pro-inflammatory cytokines in cultured human cells, indicating a robust anti-inflammatory mechanism .

- Pharmacokinetics : Limited data on absorption, distribution, metabolism, and elimination are available. Future studies are needed to clarify these parameters and their implications for clinical use.

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing and characterizing Antrafenine-d8 Dihydrochloride?

- Answer : Synthesis typically involves deuterium labeling of the parent compound (Antrafenine) through hydrogen-deuterium exchange reactions under controlled conditions (e.g., acidic/basic catalysis). Purification is achieved via reversed-phase HPLC or column chromatography. Characterization requires nuclear magnetic resonance (NMR) spectroscopy to confirm deuterium incorporation (>98% isotopic purity) and mass spectrometry (MS) for molecular weight validation. Dihydrochloride salt formation is verified by elemental analysis and X-ray crystallography to confirm the stoichiometric ratio of HCl to base (2:1) . Stability testing under accelerated conditions (e.g., 40°C/75% RH) should follow ICH guidelines .

Q. Which analytical techniques are validated for quantifying this compound in biological matrices?

- Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its specificity for deuterated compounds. Key parameters include:

- Chromatographic separation : C18 columns with gradient elution (mobile phase: methanol/ammonium formate buffer).

- Detection : Multiple reaction monitoring (MRM) transitions optimized for deuterated ions.

- Validation : Assess linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%) per FDA bioanalytical guidelines. Cross-validate with GC-FID for non-deuterated impurities .

Advanced Research Questions

Q. How can researchers address stability challenges of this compound in long-term cellular assays?

- Answer : Degradation pathways (e.g., hydrolysis, oxidation) must be preemptively studied using forced degradation experiments (e.g., exposure to UV light, H₂O₂). For assays exceeding 72 hours:

- Storage : Use lyophilized aliquots stored at -80°C; reconstitute in degassed, isotonic buffers (pH 4.5–6.5).

- Stabilizers : Add antioxidants (e.g., 0.01% BHT) or chelating agents (EDTA) to mitigate metal-catalyzed degradation.

- Monitoring : Integrate real-time stability markers (e.g., NMR chemical shift tracking) into assay protocols .

Q. What statistical approaches resolve contradictions in pharmacokinetic (PK) data for this compound across species?

- Answer : Apply mixed-effects modeling (e.g., NONMEM) to account for interspecies variability in clearance and volume of distribution. Key steps:

Covariate analysis : Identify species-specific factors (e.g., plasma protein binding, metabolic enzyme expression).

Bootstrapping : Validate model robustness with 1000 iterations.

Bayesian meta-analysis : Synthesize preclinical and early-phase clinical data using Cochrane systematic review principles to prioritize hypotheses .

Q. How to design a dose-response study for this compound that minimizes off-target effects in neuronal assays?

- Answer :

- Dose range : Determine via preliminary cytotoxicity assays (MTT/ATP luminescence) and receptor binding profiling (e.g., 5-HT/Dopamine receptor panels).

- Controls : Include deuterium-free Antrafenine and structurally unrelated dihydrochlorides (e.g., Dexpramipexole dihydrochloride) to isolate isotope-specific effects.

- Endpoint selection : Use high-content imaging (e.g., calcium flux assays) paired with RNA-seq to capture pathway-specific responses .

Q. What metadata are critical for replicating cellular assays involving this compound?

- Answer : Adhere to MIACARM standards:

- Experimental design : Cell line authentication (STR profiling), passage number, and culture conditions (e.g., serum lot, CO₂ levels).

- Compound handling : Solubility profile (DMSO/PBS), storage temperature, and freeze-thaw cycles.

- Analytical validation : Include batch-specific COA data (purity, residual solvents) and instrument calibration logs .

Methodological Notes

- Safety Protocols : Follow MedChemExpress guidelines for handling deuterated compounds: use fume hoods, PPE (nitrile gloves, lab coats), and emergency eyewash stations .

- Ethical Compliance : Submit experimental protocols for institutional review (e.g., IACUC, IRB) to address biosafety and data integrity requirements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.